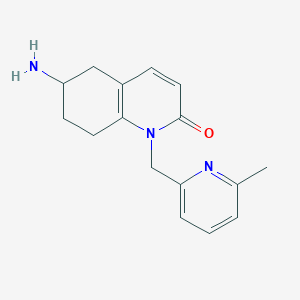![molecular formula C17H19NO B8108898 5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8108898.png)
5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a furan ring attached to a spiro[indene-piperidine] system. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe furan ring can be introduced via a subsequent reaction, often involving a palladium-catalyzed coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Compounds like spiro[indole-3,4’-piperidine] share a similar spirocyclic structure.
Furan-containing spirocycles: Compounds with furan rings attached to spirocyclic systems, such as spiro[furan-2,4’-piperidine].
Uniqueness
5-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4’-piperidine) is unique due to its specific combination of a furan ring with an indene-piperidine spirocyclic system. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(furan-3-yl)spiro[1,2-dihydroindene-3,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-16-14(11-13(1)15-4-10-19-12-15)3-5-17(16)6-8-18-9-7-17/h1-2,4,10-12,18H,3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPNVQGIBSCDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=C1C=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-1-(1-Methyl-1H-pyrazol-4-yl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8108832.png)
![N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8108839.png)
![N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine](/img/structure/B8108843.png)
![6-(Methoxymethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8108849.png)
![6-Acetyl-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8108851.png)
![(3aR,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8108859.png)
![N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B8108868.png)
![N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B8108880.png)
![Furan-2-Yl((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Methanone](/img/structure/B8108883.png)
![7-((Thiazol-2-Ylmethoxy)Methyl)Octahydrocyclopenta[B][1,4]Oxazine](/img/structure/B8108884.png)
![[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone](/img/structure/B8108894.png)
![11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8108897.png)
![3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane](/img/structure/B8108912.png)
